pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane, also known as 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane compound with pyridine (1:1), is a complex compound .

Molecular Structure Analysis

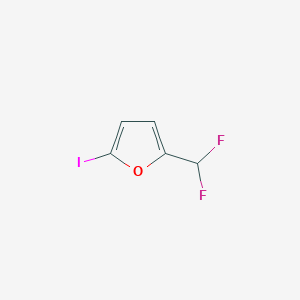

The molecular formula of this compound is C11H14B3NO3 . The SMILES string representation isB1(OB(C=C)OB(O1)C=C)C=C.n1ccccc1 . Chemical Reactions Analysis

This compound is used as a reagent for Suzuki-Miyaura cross-coupling, stereoselective synthesis via Palladium-catalyzed carboamination, Alkyl-connected 2-amino-6-vinylpurine (AVP) cross-linking agent to cytosine base in RNA, Kaiser oxime resin-derived palladacycle as a recoverable polymeric precatalyst in Suzuki-Miyaura cross-coupling reactions in aqueous media, and kinetic resolution of phosphoryl and sulfonyl esters of binaphthol derivatives via Pd-catalyzed alcoholysis of their vinyl ethers .Physical And Chemical Properties Analysis

The compound is a white to cream or pale yellow crystalline powder . It is soluble in methanol . The molecular weight is 240.67 .科学研究应用

Suzuki-Miyaura Cross-Coupling

This compound is utilized as a reagent in the Suzuki-Miyaura cross-coupling reactions . This is a pivotal reaction in organic chemistry that allows the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates using a palladium catalyst.

Stereoselective Synthesis

The compound finds application in stereoselective synthesis via palladium-catalyzed carboamination . This process is essential for creating complex molecules with specific three-dimensional arrangements, which is crucial in the development of pharmaceuticals.

RNA Cross-Linking Agent

It serves as an alkyl-connected 2-amino-6-vinylpurine (AVP) cross-linking agent to the cytosine base in RNA . This application is significant in the study of RNA structures and functions, as well as in the development of RNA-based therapeutics.

Polymeric Precatalyst in Aqueous Media

The compound is used to derive a Kaiser oxime resin-derived palladacycle , which acts as a recoverable polymeric precatalyst in Suzuki-Miyaura cross-coupling reactions in aqueous media . This highlights its role in green chemistry by facilitating reactions in water, which is a safer and more environmentally friendly solvent compared to traditional organic solvents.

Kinetic Resolution of Esters

It is involved in the kinetic resolution of phosphoryl and sulfonyl esters of binaphthol derivatives via Pd-catalyzed alcoholysis of their vinyl ethers . Kinetic resolution is a method used to separate enantiomers due to their different reaction rates, which is vital in producing enantiomerically pure substances.

Organic Synthesis

The compound is a valuable reagent in various organic synthesis applications, where it is used to introduce boronic acid functionalities into molecules . These functionalities are crucial for subsequent reactions, such as in the formation of biaryl compounds, which are common structures in pharmaceuticals.

Solubility Enhancement

Its solubility in methanol is noted, which can be advantageous in reactions requiring a methanol solvent . This property is beneficial in increasing the reaction rates and improving the yields of the desired products.

Moisture Sensitivity Handling

The handling instructions for the compound indicate its moisture sensitivity . This information is crucial for researchers to maintain the integrity of the compound during storage and use, ensuring that the reactions it is involved in are not compromised.

安全和危害

作用机制

Target of Action

It’s known to be used as an electrolyte additive , which suggests that its targets could be the components of the electrolyte system where it enhances interface stability .

Mode of Action

As an electrolyte additive, it likely interacts with the components of the electrolyte system to improve their stability

Biochemical Pathways

Given its role as an electrolyte additive , it may influence pathways related to ion transport and electrical conductivity.

Result of Action

Given its role as an electrolyte additive , it may contribute to the stability of the electrolyte system, potentially influencing the performance and efficiency of the system. More detailed studies are needed to confirm these effects and identify others.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane involves the reaction of pyridine with triethenylborane in the presence of an oxidizing agent.", "Starting Materials": [ "Pyridine", "Triethenylborane", "Oxidizing agent" ], "Reaction": [ "Add pyridine to a reaction flask", "Add triethenylborane to the reaction flask", "Add an oxidizing agent to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24-48 hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to obtain the product", "Wash the product with a suitable solvent", "Dry the product under vacuum" ] } | |

CAS 编号 |

2149634-75-1 |

产品名称 |

pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane |

分子式 |

C11H14B3NO3 |

分子量 |

240.7 |

纯度 |

90 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。